{[4-(Difluoromethoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate
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Overview
Description
{[4-(Difluoromethoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a difluoromethoxybenzoyl group, a carbamoyl methyl group, and a dichloropyridine carboxylate group. These functional groups contribute to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Difluoromethoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the individual functional groups. The difluoromethoxybenzoyl group can be synthesized through the reaction of 4-hydroxybenzoic acid with difluoromethyl ether under acidic conditions. The carbamoyl methyl group is introduced via a reaction with methyl isocyanate. Finally, the dichloropyridine carboxylate group is formed through the chlorination of pyridine-3-carboxylic acid using thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include careful control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{[4-(Difluoromethoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloropyridine ring, where chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
{[4-(Difluoromethoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which {[4-(Difluoromethoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {[4-(Methoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate
- {[4-(Trifluoromethoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate
Uniqueness
{[4-(Difluoromethoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
[2-[[4-(difluoromethoxy)benzoyl]amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F2N2O5/c17-11-5-9(6-21-13(11)18)15(25)26-7-12(23)22-14(24)8-1-3-10(4-2-8)27-16(19)20/h1-6,16H,7H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNXVDJIPVEERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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